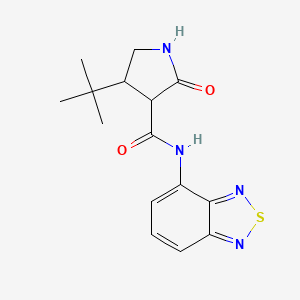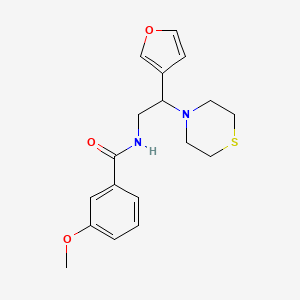
N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide, also known as DPCPX, is a potent and selective adenosine A1 receptor antagonist. It is commonly used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.
Scientific Research Applications
N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide is commonly used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction, as well as neurological disorders, such as Parkinson's disease and epilepsy. N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide has also been shown to have anti-inflammatory and anti-tumor properties.
Mechanism of Action
N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide acts as a competitive antagonist of adenosine A1 receptors, blocking the binding of adenosine to these receptors. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues and are involved in the regulation of various physiological processes, including cardiovascular function, neurotransmitter release, and inflammation.
Biochemical and Physiological Effects
N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, decrease renal blood flow, and inhibit the release of neurotransmitters such as dopamine and acetylcholine. N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide is a potent and selective adenosine A1 receptor antagonist, making it a valuable tool for studying the role of adenosine A1 receptors in various physiological and pathological processes. However, it is important to note that N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide has a relatively short half-life and may require frequent administration in in vivo experiments. Additionally, N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide may have off-target effects on other adenosine receptor subtypes, which should be taken into consideration when interpreting experimental results.
Future Directions
There are a number of future directions for research involving N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide. One area of focus is the development of more potent and selective adenosine A1 receptor antagonists for use in scientific research and potential therapeutic applications. Another area of focus is the development of novel drug delivery systems for N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide to improve its pharmacokinetic properties and increase its efficacy. Additionally, further studies are needed to elucidate the role of adenosine A1 receptors in various physiological and pathological processes and to identify potential therapeutic targets for the treatment of diseases such as hypertension, Parkinson's disease, and epilepsy.
Synthesis Methods
N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide can be synthesized using a multi-step process involving the reaction of 4-bromotoluene with 2,3-dichlorocyclobutene to form 3,3-dimethyl-2-phenylmethoxycyclobutene. This compound is then reacted with propargyl bromide to form N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-yn-1-amine, which is then reacted with propionyl chloride to form N-(3,3-Dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide.
properties
IUPAC Name |
N-(3,3-dimethyl-2-phenylmethoxycyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-4-14(18)17-13-10-16(2,3)15(13)19-11-12-8-6-5-7-9-12/h4-9,13,15H,1,10-11H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQFEFSXOCPPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1OCC2=CC=CC=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)
![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)
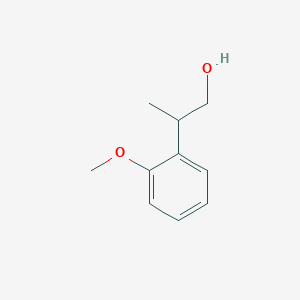
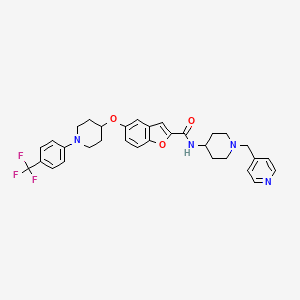
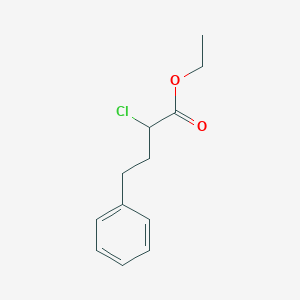
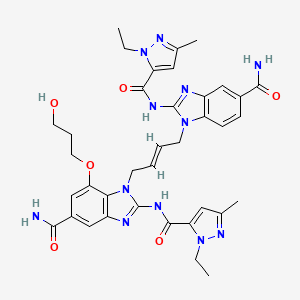
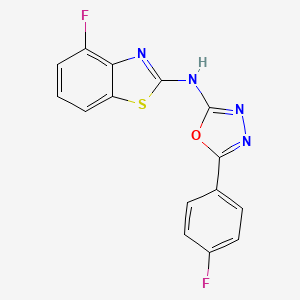

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)
![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)
![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)

